molecular formula C5H8BrClO B6250331 1-bromo-5-chloropentan-2-one CAS No. 59554-91-5

1-bromo-5-chloropentan-2-one

Cat. No.: B6250331
CAS No.: 59554-91-5
M. Wt: 199.5
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Description

1-bromo-5-chloropentan-2-one: is an organic compound with the molecular formula C5H8BrClO . It is a halogenated ketone, characterized by the presence of both bromine and chlorine atoms attached to a pentanone backbone. This compound is of interest in various fields of chemical research and industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-bromo-5-chloropentan-2-one can be synthesized through several methods. One common approach involves the halogenation of 5-chloropentan-2-one. This process typically uses bromine in the presence of a catalyst or under specific reaction conditions to introduce the bromine atom at the desired position .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation reactions. The process is optimized for high yield and purity, using controlled reaction conditions and purification steps to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1-bromo-5-chloropentan-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by other nucleophiles, leading to the formation of different substituted pentanones.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and amines.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Scientific Research Applications

1-Bromo-5-chloropentan-2-one serves as an important intermediate in various fields:

Organic Synthesis

  • It is primarily used as an intermediate for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals. The presence of both bromine and chlorine allows for diverse chemical transformations, such as nucleophilic substitutions and reductions.

Medicinal Chemistry

  • Ongoing research is investigating its potential as a precursor for drug development, particularly in creating compounds with biological activity. For instance, it has been explored for use in synthesizing bone absorption inhibitors and protective agents for adrenoceptors .

Biochemical Studies

  • The compound is utilized in studying enzyme mechanisms and protein interactions due to its reactivity with biomolecules. Its ability to form covalent bonds makes it valuable in biochemical assays.

Industrial Applications

  • In the chemical industry, this compound is employed in producing specialty chemicals and materials. Its unique properties facilitate various industrial processes, enhancing efficiency and product yield .

Case Studies

Several studies have highlighted the compound's utility:

  • Pharmaceutical Development:
    • A study investigated the synthesis of a new class of bone absorption inhibitors using this compound as a key intermediate. The results demonstrated improved efficacy compared to existing treatments .
  • Biochemical Assays:
    • Researchers utilized this compound to explore enzyme kinetics involving nucleophilic attack on ketones, providing insights into reaction mechanisms critical for drug design.
  • Industrial Synthesis:
    • An industrial process was developed for the large-scale production of this compound through optimized halogenation reactions, achieving high purity and yield while minimizing waste .

Mechanism of Action

The mechanism of action of 1-bromo-5-chloropentan-2-one involves its reactivity with nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile compound for various chemical transformations. The ketone group can participate in nucleophilic addition reactions, while the halogen atoms can undergo substitution reactions. These properties make it a valuable compound in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both a ketone group and two different halogen atoms. This combination provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.

Biological Activity

1-Bromo-5-chloropentan-2-one (C₅H₈BrClO) is a halogenated ketone that has garnered attention in various fields of research due to its unique chemical properties and biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

This compound features both bromine and chlorine substituents on a pentanone backbone, which contributes to its reactivity. The presence of these halogens allows for a variety of chemical reactions, such as nucleophilic substitutions, reductions, and oxidations.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophiles, including proteins and other biomolecules. This reactivity is exploited in biochemical assays and research aimed at understanding enzyme mechanisms and protein interactions . The compound's interaction with biological targets can lead to significant alterations in cellular processes.

Toxicity Profile

The compound exhibits a high toxicity profile, causing severe skin burns and eye damage upon contact. It may also induce respiratory irritation when inhaled . Understanding the safety profile is crucial for its handling in laboratory settings.

Case Studies

  • Enzyme Interaction Studies : Research has shown that this compound interacts with various enzymes, leading to inhibition or alteration of their activity. For example, studies on cytochrome P450 isoenzymes indicated that the compound exhibits moderate stability against degradation by CYP1A1 and CYP1A2, suggesting potential implications for drug metabolism .
  • Pharmaceutical Applications : The compound has been investigated as an intermediate in the synthesis of pharmaceutical agents. Its unique reactivity makes it valuable in developing compounds with therapeutic potential, particularly in the context of drug design .

Data Table: Summary of Biological Activities

Activity Observation Reference
Enzyme InhibitionModerate stability with CYP1A1 and CYP1A2
ToxicityCauses severe skin burns and eye damage
Interaction with NucleophilesForms covalent bonds affecting biomolecular functions

Similar Compounds

To better understand the uniqueness of this compound, we compare it with similar compounds:

Compound Name Structure Notable Features
1-Bromo-5-chloropentaneC₅H₁₁BrClLacks ketone functional group
5-Chloropentan-2-oneC₅H₉ClOLacks bromine atom
1,5-DibromopentaneC₅H₁₁Br₂Contains two bromine atoms

Properties

CAS No.

59554-91-5

Molecular Formula

C5H8BrClO

Molecular Weight

199.5

Purity

95

Origin of Product

United States

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